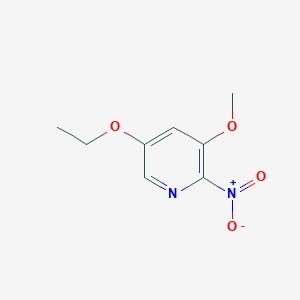
5-Ethoxy-3-methoxy-2-nitropyridine
Beschreibung
5-Ethoxy-3-methoxy-2-nitropyridine (CAS: 887571-29-1) is a nitro-substituted pyridine derivative with the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.176 g/mol. Key physicochemical properties include a density of 1.2±0.1 g/cm³, boiling point of 358.2±37.0 °C (at 760 mmHg), and a calculated logP (lipophilicity) value of 1.66, indicating moderate hydrophobicity . The compound’s vapor pressure at 25°C is 0.0±0.8 mmHg, and its refractive index is 1.527. While its melting point remains unreported, its structural features—ethoxy (C₂H₅O) and methoxy (CH₃O) groups at positions 5 and 3, respectively, alongside a nitro (NO₂) group at position 2—make it a versatile intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C8H10N2O4 |
|---|---|
Molekulargewicht |
198.18g/mol |
IUPAC-Name |
5-ethoxy-3-methoxy-2-nitropyridine |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-6-4-7(13-2)8(9-5-6)10(11)12/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
APRVAQTWOMQJCY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(N=C1)[N+](=O)[O-])OC |
Kanonische SMILES |
CCOC1=CC(=C(N=C1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Electronic Effects
The position and type of substituents on the pyridine ring significantly influence reactivity, stability, and applications. Below is a comparative analysis with structurally related compounds:
2-Methoxy-4-methyl-5-nitropyridine (7c)
- Molecular Formula : C₇H₈N₂O₃
- Key Features : Methoxy at position 2, methyl at 4, nitro at 3.
- Synthesis : Achieved in 95% yield via established procedures .
- Comparison: The absence of an ethoxy group and the presence of a methyl substituent reduce steric hindrance compared to 5-ethoxy-3-methoxy-2-nitropyridine. Methyl groups typically enhance solubility in non-polar solvents, whereas ethoxy groups increase lipophilicity .
5-Chloro-2-methoxy-3-nitropyridine
- Molecular Formula : C₆H₅ClN₂O₃
- Key Features : Chloro at position 5, methoxy at 2, nitro at 3.
- Applications : Widely used as a synthetic intermediate in pharmaceuticals and agrochemicals .
- Comparison : The electronegative chlorine atom at position 5 enhances electrophilic substitution reactivity compared to the ethoxy group in this compound. This difference may influence regioselectivity in downstream reactions .
3-Iodo-2-methoxy-5-nitropyridine
- Molecular Formula : C₆H₅IN₂O₃
- Key Features : Iodo at position 3, methoxy at 2, nitro at 4.
- Physicochemical Properties : Higher molecular weight (280.02 g/mol ) due to iodine, which also increases polarizability and boiling point compared to ethoxy/methoxy derivatives .
- Comparison : The iodo substituent enables participation in Ullmann or Suzuki coupling reactions, a reactivity profile distinct from ethoxy-containing analogs .
Physical and Chemical Properties
The table below summarizes critical data for this compound and its analogs:
*Estimated based on substituent contributions.
Vorbereitungsmethoden
Nitration of Pre-Substituted Pyridine Derivatives
A common strategy involves nitrating pyridine precursors already bearing ethoxy and methoxy groups. For example, 3-methoxy-5-ethoxypyridine can undergo nitration at position 2 using mixed acid systems (HNO₃/H₂SO₄) or alternative nitrating agents like N₂O₅/SO₂.
Key Steps:
-
Substitution Reactions :
-
Methoxy and ethoxy groups are introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For instance, 3-hydroxy-5-ethoxypyridine may undergo methylation using methyl iodide (CH₃I) in the presence of a base.
-
Ethoxy groups are introduced via reaction with ethyl bromide (C₂H₅Br) under alkaline conditions.
-
-
Nitration :
-
Mixed Acid System : A nitrating mixture (HNO₃/H₂SO₄) at 0–40°C selectively nitrates the pyridine ring. The electron-donating methoxy and ethoxy groups direct nitro substitution to the ortho/para positions. However, steric and electronic factors favor nitration at position 2.
-
N₂O₅/SO₂ Method : This approach avoids harsh acidic conditions. Pyridine derivatives react with N₂O₅ in liquid SO₂, forming an N-nitropyridinium intermediate, which undergoes a-sigmatropic shift to yield 2-nitropyridines.
-
Sequential Functionalization of Pyridine Core
Industrial-Scale Methodologies
Microreactor-Based Nitration
Recent patents highlight the use of continuous-flow microreactors for improved safety and yield:
-
Reaction Solution I : 3-Methoxy-5-ethoxypyridine (2 M in ethylene dichloride).
-
Reaction Solution II : Nitrating mixture (65% HNO₃ and 98% H₂SO₄, 1:3 v/v).
-
Conditions :
-
Flow Rates : 50 mL/min (Solution I) and 46 mL/min (Solution II).
-
Temperature : 40°C.
-
Residence Time : 30 seconds.
-
Advantages :
-
Reduced thermal runaway risks.
-
Precise control over stoichiometry and reaction time.
Catalytic Nitration with Solid Acids
To minimize waste, solid acid catalysts (e.g., zeolites or sulfonated resins) replace H₂SO₄:
Example :
Comparative Analysis of Methods
| Method | Conditions | Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| Mixed Acid Nitration | HNO₃/H₂SO₄, 0–40°C | 60–70% | Moderate | Industrial |
| N₂O₅/SO₂ Nitration | N₂O₅, SO₂, -10°C | 68–72% | High | Lab-Scale |
| Microreactor Nitration | Continuous Flow, 40°C | 85–90% | High | Industrial |
| Solid Acid Catalysis | H-Beta zeolite, 60°C | 75% | Moderate | Pilot-Scale |
Purification and Characterization
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
-
Characterization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


